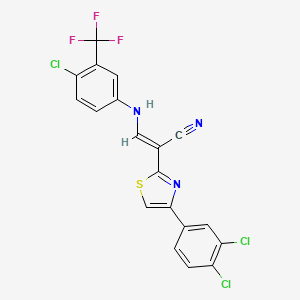
2,2-Difluoro-1-(oxan-4-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related fluorinated compounds involves various chemical reactions. For instance, the synthesis of 1-[(2,7-Dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl]-2-(methylselanyl)ethanol is achieved by converting 2-(2,7-dichloro-9H-fluoren-4-yl)oxirane using dimethyl diselenide and sodium borohydride, followed by a Knoevenagel condensation with 4-chlorobenzaldehyde . Similarly, the synthesis of perfluoro-nhexyl-2-ethanol involves a radical process starting from 2-perfluoro-nhexyl-1-iodo-ethane and using N,N-dimethylformamide as the solvent, with the reaction optimized based on various parameters .
Molecular Structure Analysis
The molecular structure of fluorinated alcohols like perfluoro-nhexyl-2-ethanol is influenced by the presence of fluorine atoms, which can significantly alter the chemical and physical properties of the molecule. The radical synthesis approach used in the formation of such compounds suggests a complex interaction between the fluorinated radical and the solvent's oxygen atom .
Chemical Reactions Analysis
Fluorinated compounds often participate in unique chemical reactions due to the reactivity of the fluorine atoms. The papers do not provide specific reactions for 2,2-Difluoro-1-(oxan-4-yl)ethanol, but the synthesis methods described for related compounds involve steps like radical processes and condensation reactions, which are common in the synthesis of complex organic molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of difluoroalcohols are not explicitly discussed in the provided papers. However, the presence of fluorine atoms typically imparts characteristics such as increased stability, lipophobicity, and unique reactivity compared to their non-fluorinated counterparts. The synthesis processes described in the papers suggest that these properties can be finely tuned by adjusting reaction parameters such as solvent concentration, water content, temperature, and the nature of the radical initiator .
Relevant Case Studies
No specific case studies related to 2,2-Difluoro-1-(oxan-4-yl)ethanol are mentioned in the provided papers. However, the synthesis and fungicidal activity of S,N-containing heterocycles and macrocycles, as described in one of the papers, indicate the potential for such compounds to be used in applications like plant pathogen control . This suggests that difluoroalcohols could also find use in similar applications, given their related chemical structure and properties.
科学的研究の応用
1. Superconductor Surface Treatment
Research has explored the formation of an oxyfluoride on YBa2Cu3O7−x films by treating them with a nonaqueous solution of HF in absolute ethanol. This treatment resulted in a surface composition of Y:Ba:Cu in relative concentrations of 1:4:3, as determined by x‐ray photoelectron spectroscopy. This surface modification has shown to reduce the reactivity of the superconductor to air, enhancing its passivation properties (Vasquez, Hunt & Foote, 1989).
2. Coordination Chemistry
Studies in coordination chemistry have demonstrated that cyclic trimeric perfluoro-o-phenylenemercury can react with ethanol to form complexes with unique structural properties. These complexes are characterized by the coordination of the ethanol molecule through the oxygen atom to all Hg atoms of the macrocycle, contributing to the field of organometallic chemistry (Tikhonova et al., 2009).
3. Alcohol Extraction from Water
A study on ethanol extraction from water using 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide has shown the potential for efficient separation processes. This research contributes to the development of more energy-efficient methods for separating alcohols from water, which is significant in the production of biofuels and pharmaceuticals (Chapeaux et al., 2008).
4. Enzyme Interaction Studies
Investigations into the binding of ethanol and other alcohols to metalloenzyme active sites, such as methane monooxygenase hydroxylase, have been conducted. These studies are crucial in understanding enzyme mechanisms and designing enzyme inhibitors for various applications (Smoukov et al., 2002).
5. Environmental Impact Studies
Research on the presence of fluorotelomer alcohols (FTOHs) and perfluoroalkyl sulfonamido ethanols (PFASs) in the Arctic atmosphere has been conducted. This study is vital for understanding the environmental impact and distribution of commercial chemicals that can accumulate in humans and biota, including in remote regions (Shoeib, Harner & Vlahos, 2006).
特性
IUPAC Name |
2,2-difluoro-1-(oxan-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c8-7(9)6(10)5-1-3-11-4-2-5/h5-7,10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSSPQTVUHXJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dihydro-2'H,4'H-spiro[indene-2,5'-[1,3]oxazolidine]-2',4'-dione](/img/structure/B2551173.png)
![6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2551174.png)


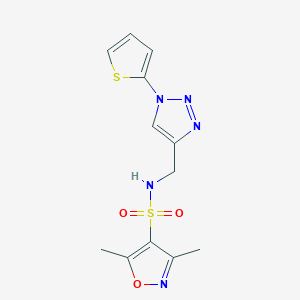
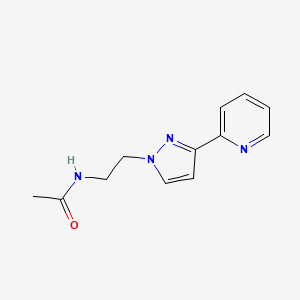
![3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2551183.png)
![2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2551187.png)
![(2E)-2-cyano-3-(4-fluorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2551188.png)
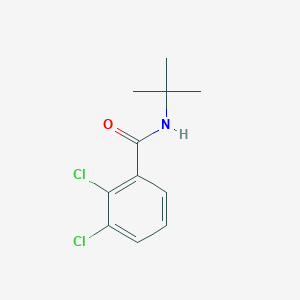
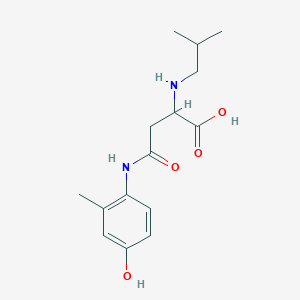
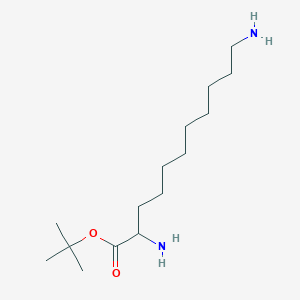
![1,5-dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2551194.png)
